molecular formula C13H11Br B2872516 4-Bromo-3-methyl-1,1'-biphenyl CAS No. 92022-07-6

4-Bromo-3-methyl-1,1'-biphenyl

Cat. No.: B2872516
CAS No.: 92022-07-6
M. Wt: 247.135
InChI Key: XYXSPXSTVLIYNL-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Br. It consists of two benzene rings connected by a single bond, with a bromine atom attached to one ring and a methyl group attached to the other. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Friedel–Crafts Alkylation: CH3Cl/AlCl3

    Nitration: HNO3/H2SO4

Major Products Formed:

Comparison with Similar Compounds

4-Bromo-3-methyl-1,1’-biphenyl can be compared with other similar compounds, such as:

The uniqueness of 4-Bromo-3-methyl-1,1’-biphenyl lies in its combination of a bromine atom and a methyl group, which imparts distinct reactivity and applications compared to other biphenyl derivatives.

Properties

IUPAC Name

1-bromo-2-methyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSPXSTVLIYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92022-07-6
Record name 4-Bromo-3-methylbiphenyl
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